molecular formula C5H4N4S3 B103327 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione CAS No. 15986-33-1

7,9-Dihydro-1H-purine-2,6,8(3H)-trithione

Cat. No. B103327
CAS RN: 15986-33-1
M. Wt: 216.3 g/mol
InChI Key: ITERHBFDXIEMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-Dihydro-1H-purine-2,6,8(3H)-trithione, also known as DPTT, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPTT is a cyclic trisulfide that is structurally similar to the purine nucleotide base, adenine. It has been found to possess a range of interesting biological activities, including antioxidant, anticancer, and antiviral properties.

Mechanism Of Action

The mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is not fully understood, but it is believed to involve the formation of disulfide bonds with thiol groups on proteins and enzymes. This can lead to the inhibition of enzyme activity and the modulation of cellular signaling pathways. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Biochemical And Physiological Effects

7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess a range of interesting biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been shown to have antiviral activity against a range of viruses, including HIV-1 and influenza A virus.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in lab experiments is its low toxicity and high stability. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is relatively non-toxic and can be easily handled and stored. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experiments. However, one of the limitations of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione. One area of interest is the development of new synthetic methods for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in more detail, particularly with respect to its anticancer and antiviral properties. Finally, there is potential for the development of new applications for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in the fields of agriculture and materials science.

Synthesis Methods

7,9-Dihydro-1H-purine-2,6,8(3H)-trithione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide, or the reaction of 2-mercaptoaniline with 2,4-dithiobiuret in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess antioxidant, anticancer, and antiviral properties. In agriculture, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a fungicide and insecticide. In materials science, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.

properties

CAS RN

15986-33-1

Product Name

7,9-Dihydro-1H-purine-2,6,8(3H)-trithione

Molecular Formula

C5H4N4S3

Molecular Weight

216.3 g/mol

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trithione

InChI

InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)

InChI Key

ITERHBFDXIEMFW-UHFFFAOYSA-N

Isomeric SMILES

C12=C(N=C(N1)S)N=C(N=C2S)S

SMILES

C12=C(NC(=S)N1)NC(=S)NC2=S

Canonical SMILES

C12=C(NC(=S)N1)NC(=S)NC2=S

Other CAS RN

15986-33-1

Pictograms

Irritant

synonyms

7,9-dihydro-3H-purine-2,6,8-trithione

Origin of Product

United States

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